molecular formula C20H23FN2O3S B2511690 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide CAS No. 946372-92-5

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide

Cat. No.: B2511690
CAS No.: 946372-92-5
M. Wt: 390.47
InChI Key: CKCZAUZJQJRBHX-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide is a useful research compound. Its molecular formula is C20H23FN2O3S and its molecular weight is 390.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

Research has explored the synthesis of optically active N-C axially chiral tetrahydroquinoline derivatives, highlighting the chemical's utility in creating structures with potential application in asymmetric synthesis and catalysis (Suzuki et al., 2015). Another study demonstrated the use of a novel nanosized N-sulfonated Brönsted acidic catalyst for promoting the synthesis of polyhydroquinoline derivatives, indicating its application in green chemistry and catalysis (Goli-Jolodar et al., 2016).

Medicinal Chemistry

A significant area of application is in medicinal chemistry, where derivatives of tetrahydroquinoline, sharing structural similarities with the compound , are investigated for their antibacterial properties (Goueffon et al., 1981). Furthermore, modifications of tetrahydroquinoline structures have been studied for renal vasodilation activity, implying its relevance in developing new therapeutics (Anan et al., 1996).

Chemical Reactivity and Mechanistic Insights

The compound's framework is involved in studies to understand the chemical reactivity and mechanism of reactions, such as the acceleration of reaction rates with methanesulfonyl fluoride, providing insights into enzyme inhibition and catalysis (Kitz & Wilson, 1963). Additionally, research into metal-mediated inhibition of enzymes by quinolinyl sulfonamides, which are structurally related to the compound, sheds light on potential applications in drug design and biochemical research (Huang et al., 2006).

Material Science

In material science, the synthesis and characterization of derivatives related to the compound have been studied for their applications in creating new materials with specific properties, such as ligands for complex formation that could have implications in materials chemistry and nanotechnology (Mutlu & Irez, 2008).

Properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(4-fluorophenyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O3S/c1-2-3-12-23-19-10-9-18(13-16(19)6-11-20(23)24)22-27(25,26)14-15-4-7-17(21)8-5-15/h4-5,7-10,13,22H,2-3,6,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKCZAUZJQJRBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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